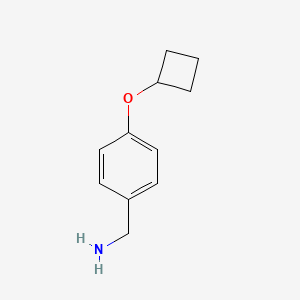

(4-Cyclobutoxyphenyl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Cyclobutoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO. It is characterized by a phenyl ring substituted with a cyclobutoxy group and a methanamine group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutoxyphenyl)methanamine typically involves the reaction of 4-hydroxybenzaldehyde with cyclobutanol in the presence of a base to form 4-cyclobutoxybenzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

Mechanistic Insight :

-

Oxidation with KMnO₄ typically converts the –CH₂NH₂ group to a ketone (–CO–) via intermediate imine formation.

-

Stronger oxidizing agents like CrO₃ further oxidize the ketone to a carboxylic acid. The cyclobutoxy group remains intact due to its steric protection and limited reactivity under these conditions .

Reduction Reactions

While the amine group itself is not reducible under standard conditions, the compound participates in reductive alkylation:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Reductive Alkylation | LiAlH₄, R-X (alkyl halide) | N-Alkylated derivatives (e.g., R = methyl) |

Notes :

-

Lithium aluminum hydride (LiAlH₄) facilitates the substitution of the amine hydrogen with alkyl groups in anhydrous ether.

-

This reaction is critical for synthesizing pharmacologically active derivatives.

Substitution Reactions

The amine group acts as a nucleophile in substitution reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, NaOH | N-Acetylated derivative | |

| Sulfonation | SO₃, H₂SO₄ | N-Sulfonamide derivatives |

Key Observations :

-

Acylation occurs readily at room temperature, forming stable amides.

-

Sulfonation requires harsh acidic conditions but yields sulfonamides with enhanced stability.

Diazotization and Subsequent Reactions

Reaction with nitrous acid (HNO₂) proceeds via diazonium salt formation, followed by carbocation intermediates:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Diazotization | HNO₂ (0–5°C) | Diazonium salt | |

| Carbocation Pathways | — | Alkene, alcohol, or cyclic ether |

Mechanistic Pathways :

-

Diazonium Salt Formation :

This compound+HNO2→Diazonium salt+N2↑ -

Carbocation Rearrangement :

Cyclization with Carbonyl Compounds

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/Ketones, Δ | Imine derivatives |

Application :

Schiff bases derived from this compound exhibit chelating properties, useful in coordination chemistry .

科学研究应用

(4-Cyclobutoxyphenyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

作用机制

The mechanism of action of (4-Cyclobutoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- (4-Methoxyphenyl)methanamine

- (4-Ethoxyphenyl)methanamine

- (4-Propoxyphenyl)methanamine

Uniqueness

(4-Cyclobutoxyphenyl)methanamine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs.

生物活性

(4-Cyclobutoxyphenyl)methanamine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- Structure : The compound features a cyclobutoxy group attached to a phenyl ring, which is further connected to a methanamine moiety.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The compound may function as an enzyme inhibitor, modulating pathways involved in cell signaling and proliferation. Specific mechanisms include:

- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit certain protein kinases, which play critical roles in cancer progression and other diseases.

- Receptor Binding : The compound's structure allows it to bind selectively to various receptors, potentially altering their activity and influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Prostate Cancer Cells | 1.3 | Growth inhibition |

| Pancreatic Cancer Cells | 2.0 | Induction of apoptosis |

| T-cell Acute Lymphoblastic Leukemia | 1.5 | Cell cycle arrest |

These findings suggest that the compound may have potential as a therapeutic agent against various forms of cancer .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with this compound. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

-

In Vivo Efficacy in Mouse Models :

A study investigated the efficacy of this compound in mouse models of pancreatic cancer. Results showed significant tumor reduction when administered at specific dosages over a four-week period, supporting its potential application in clinical settings . -

Synergistic Effects with Other Agents :

Research has explored the combination of this compound with traditional chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

属性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC 名称 |

(4-cyclobutyloxyphenyl)methanamine |

InChI |

InChI=1S/C11H15NO/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-7,10H,1-3,8,12H2 |

InChI 键 |

GKQIPAIOEFDRCA-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C1)OC2=CC=C(C=C2)CN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。